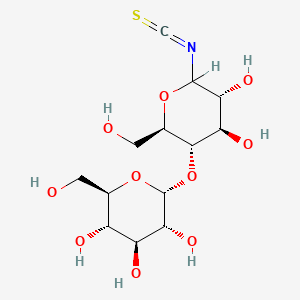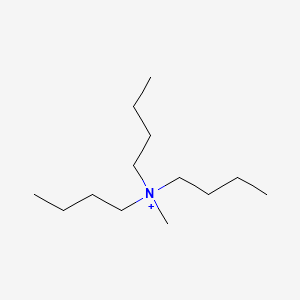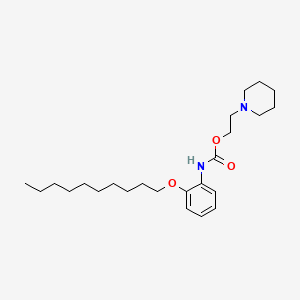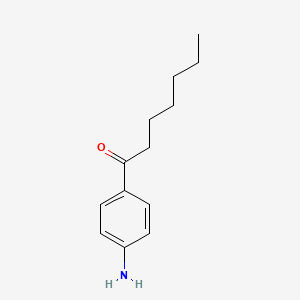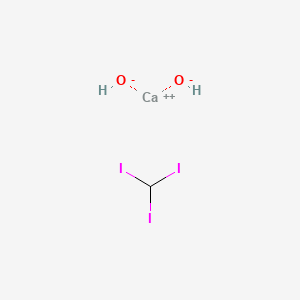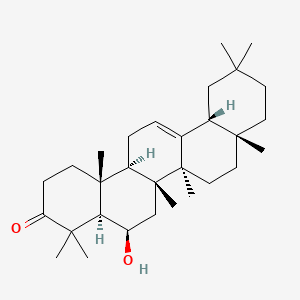
TMP-NVOC-Halo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMP-NVOC-Halo is a caged protein labeling agent.
Wissenschaftliche Forschungsanwendungen
1. Energy Conversion and Storage
Transition Metal Phosphides (TMPs) are gaining prominence in the energy sector, showing comparable catalytic activity and stability to traditional catalysts. TMPs play a crucial role in energy conversion and storage, with their multidimensional morphologies enhancing charge storage and electron transportation patterns. Ultra-nanoscaled TMPs, developed through various techniques, are pushing the limits in electrocatalytic reactions. The structure and morphology of TMPs significantly influence their functionality in energy applications (Sun, Liu, Qu, & Li, 2016).
2. Hydrogen Evolution Reaction Catalysis
TMP nanomaterials have emerged as high-performance catalysts with excellent activity and stability in electrolysis of water for hydrogen production. Their effectiveness is evident in various environments, including acidic, alkaline, and neutral media. Strategies to enhance catalytic efficiency and stability involve structural engineering and using TMPs as cocatalysts in photochemical water splitting processes (Shi & Zhang, 2016).
3. Nanostructured TMPs in Catalysis and Energy Storage
Nanostructured TMPs are versatile and efficient catalysts in clean fossil fuel production, renewable energies, and energy storage technologies. Their diverse applications are tied to their reaction activities, which depend on TMPs’ features. The synergy of surface oxidation and intrinsic TMPs plays a vital role in achieving high reaction performances (Shi, Li, Yu, & Zhang, 2020).
4. Electrocatalysis in Energy-Related Applications
TMPs are gaining attention as multifunctional electrocatalysts in energy-related applications due to their active sites, tunable structure, and unique properties. They show potential in water splitting, metal-air batteries, lithium-sulfur batteries, and more. The catalysts' structure and composition play a crucial role in their electrocatalytic applications (Li, Dong, & Jiao, 2019).
5. Synthetic Strategies and Applications in Energy Storage and Conversion
TMPs have advanced as excellent materials for energy conversion and storage, attributed to their active surface sites, electrical conductivity, and stability. Their electrochemical behavior, influenced by compositions and surface structures, makes them suitable for various energy applications, including hydrogen and oxygen evolution reactions and in energy storage systems like lithium-ion batteries and supercapacitors (Theerthagiri et al., 2020).
Eigenschaften
Produktname |
TMP-NVOC-Halo |
|---|---|
Molekularformel |
C39H57ClN6O13 |
Molekulargewicht |
853.36 |
IUPAC-Name |
4-((18-Chloro-3,6,9,12-tetraoxaoctadecyl)oxy)-5-methoxy-2-nitrobenzyl (3-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)propyl)carbamate |
InChI |
InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45) |
InChI-Schlüssel |
ZJEAMRCCPGGFOP-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC(OC)=C(OCCOCCOCCOCCOCCCCCCCl)C=C1[N+]([O-])=O)NCCCOC2=C(OC)C=C(CC3=CN=C(N)N=C3N)C=C2OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TMP-NVOC-Halo; TNH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)
